2-Amino-1-(2-benzyloxy-methyl-pyrrolidin-1-YL)-3-methyl-butan-1-one 2-Amino-1-(2-benzyloxy-methyl-pyrrolidin-1-YL)-3-methyl-butan-1-one
Brand Name: Vulcanchem
CAS No.: 1217628-30-2
VCID: VC0020265
InChI: InChI=1S/C17H26N2O2/c1-13(2)15(11-18)17(20)19-10-6-9-16(19)21-12-14-7-4-3-5-8-14/h3-5,7-8,13,15-16H,6,9-12,18H2,1-2H3/t15-,16+/m0/s1
SMILES: CC(C)C(CN)C(=O)N1CCCC1OCC2=CC=CC=C2
Molecular Formula: C17H26N2O2
Molecular Weight: 290.407

2-Amino-1-(2-benzyloxy-methyl-pyrrolidin-1-YL)-3-methyl-butan-1-one

CAS No.: 1217628-30-2

Cat. No.: VC0020265

Molecular Formula: C17H26N2O2

Molecular Weight: 290.407

* For research use only. Not for human or veterinary use.

2-Amino-1-(2-benzyloxy-methyl-pyrrolidin-1-YL)-3-methyl-butan-1-one - 1217628-30-2

Specification

CAS No. 1217628-30-2
Molecular Formula C17H26N2O2
Molecular Weight 290.407
IUPAC Name (2R)-2-(aminomethyl)-3-methyl-1-[(2R)-2-phenylmethoxypyrrolidin-1-yl]butan-1-one
Standard InChI InChI=1S/C17H26N2O2/c1-13(2)15(11-18)17(20)19-10-6-9-16(19)21-12-14-7-4-3-5-8-14/h3-5,7-8,13,15-16H,6,9-12,18H2,1-2H3/t15-,16+/m0/s1
Standard InChI Key ZVCUUQOSXAHEEI-JKSUJKDBSA-N
SMILES CC(C)C(CN)C(=O)N1CCCC1OCC2=CC=CC=C2

Introduction

Chemical Identity and Structure

Nomenclature and Identification

2-Amino-1-(2-benzyloxy-methyl-pyrrolidin-1-YL)-3-methyl-butan-1-one is identified by several key identifiers that help researchers locate and reference this compound in scientific literature and databases. The most critical identification parameters are summarized in Table 1.

Table 1: Identification Parameters of 2-Amino-1-(2-benzyloxy-methyl-pyrrolidin-1-YL)-3-methyl-butan-1-one

ParameterValue
CAS Registry Number1217628-30-2
Molecular FormulaC₁₇H₂₆N₂O₂
Molecular Weight290.407 g/mol
IUPAC Name(2R)-2-(aminomethyl)-3-methyl-1-[(2R)-2-phenylmethoxypyrrolidin-1-yl]butan-1-one
InChIInChI=1S/C17H26N2O2/c1-13(2)15(11-18)17(20)19-10-6-9-16(19)21-12-14-7-4-3-5-8-14/h3-5,7-8,13,15-16H,6,9-12,18H2,1-2H3/t15-,16+/m0/s1
InChI KeyZVCUUQOSXAHEEI-JKSUJKDBSA-N
PubChem Compound ID29971367

The compound is also known by several synonyms, including "(2R)-rel-2-(Aminomethyl)-3-methyl-1-[(2R)-2-(phenylmethoxy)-1-pyrrolidinyl]-1-butanone" and "1-Butanone, 2-(aminomethyl)-3-methyl-1-[(2R)-2-(phenylmethoxy)-1-pyrrolidinyl]-, (2R)-rel-" . These alternative names reflect different naming conventions and can be useful when conducting literature searches across multiple databases.

Structural Characteristics

The structure of 2-Amino-1-(2-benzyloxy-methyl-pyrrolidin-1-YL)-3-methyl-butan-1-one incorporates several key functional groups that define its chemical behavior and potential applications. The Canonical SMILES notation, CC(C)C(CN)C(=O)N1CCCC1OCC2=CC=CC=C2, provides a linear representation of the molecule's structure .

The compound contains:

  • A primary amine group (-NH₂)

  • A ketone functional group (C=O)

  • A pyrrolidine ring (five-membered nitrogen-containing heterocycle)

  • A benzyloxy group (phenylmethoxy) attached to the pyrrolidine ring

  • A branched aliphatic chain with a terminal amino group

This combination of functional groups creates a molecule with both hydrophilic and hydrophobic regions, influencing its solubility profile and potential for biological interactions. The presence of multiple functional groups also provides various sites for chemical reactions, making it valuable in organic synthesis applications.

Stereochemistry

The compound exhibits stereoisomerism due to the presence of chiral centers. According to the IUPAC name and structural data, it contains specific stereochemistry at two positions: the carbon adjacent to the amino group and the carbon in the pyrrolidine ring bearing the benzyloxy group . The absolute configuration is designated as (2R) for both stereocenters, indicating a specific three-dimensional arrangement of atoms that may be crucial for certain applications, particularly in pharmaceutical research where stereochemistry often influences biological activity .

Physical and Chemical Properties

Physical State and Appearance

2-Amino-1-(2-benzyloxy-methyl-pyrrolidin-1-YL)-3-methyl-butan-1-one presents as a yellow oil at standard temperature and pressure . This physical state is advantageous for certain applications in organic synthesis, as liquids are often easier to measure and transfer compared to solids, particularly when precise amounts are needed .

Future Research Directions

Structure-Activity Relationship Studies

Given the compound's structural features, future research might explore structure-activity relationships by synthesizing analogs with modifications to key functional groups. Such studies could evaluate how changes to the benzyloxy group, the pyrrolidine ring, or the amino functionality affect chemical reactivity or potential biological activity.

Application Development

Further investigation into specific applications of 2-Amino-1-(2-benzyloxy-methyl-pyrrolidin-1-YL)-3-methyl-butan-1-one in asymmetric synthesis, particularly in pharmaceutical development, represents a promising research direction. The compound's chiral nature and diverse functional groups suggest untapped potential in stereoselective transformations .

Comprehensive Characterization

More comprehensive characterization of this compound's physical, chemical, and potentially biological properties would address current gaps in the literature. Studies examining parameters such as stability under various conditions, reactivity patterns, and compatibility with different reaction types would enhance understanding of its utility in organic synthesis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator